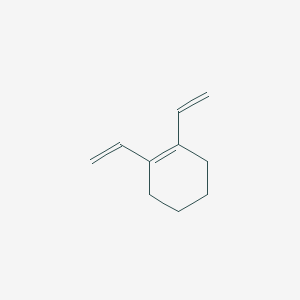

1,2-Diethenylcyclohex-1-ene

Description

Contextualization within Modern Organic Chemistry Research

1,2-Diethenylcyclohex-1-ene, also known as 1,2-divinylcyclohex-1-ene, is a hydrocarbon featuring a six-membered ring with a double bond within the ring (an endocyclic double bond) and two vinyl (ethenyl) groups attached to the carbons of this double bond. This arrangement of alternating double and single bonds forms a conjugated π-system, which is central to its chemical reactivity. In the landscape of contemporary organic synthesis, molecules with such conjugated systems are highly valued for their participation in pericyclic reactions, which are a class of concerted reactions that proceed through a cyclic transition state.

The significance of this compound lies in its ability to act as a precursor in the construction of more complex cyclic and polycyclic frameworks. Its diene structure is particularly amenable to cycloaddition reactions, most notably the Diels-Alder reaction, a powerful tool for forming six-membered rings with a high degree of stereocontrol. The strategic placement of the vinyl groups on the cyclohexene (B86901) core provides a handle for further functionalization, allowing chemists to elaborate the initial product into a diverse array of target molecules.

Overview of Strategic Research Areas involving Diethenylated Cyclohexene Scaffolds

The diethenylated cyclohexene motif is at the heart of several strategic research areas. Its utility extends beyond simple cycloadditions to encompass a range of transformations that are pivotal in synthetic organic chemistry.

One of the primary areas of investigation is its application in Diels-Alder reactions . As a diene, this compound can react with a variety of dienophiles to construct bicyclic systems. The stereochemical outcome of these reactions can often be predicted and controlled, making it a valuable tool in the asymmetric synthesis of natural products and other biologically active molecules.

Another significant research avenue involves electrocyclization reactions . The conjugated triene system of this compound can undergo thermal or photochemical electrocyclization to form a new six-membered ring, leading to the formation of bicyclo[4.4.0]decane (decalin) derivatives. This type of reaction is a key step in the synthesis of many terpenoids and steroids.

Furthermore, diethenylated cyclohexene scaffolds are being explored as monomers in polymerization reactions . The presence of two vinyl groups allows for the possibility of cross-linking, leading to the formation of polymers with unique and potentially useful material properties, such as thermal stability and specific electronic characteristics.

Research has also touched upon the synthesis of derivatives of diethenylated cyclohexenes, such as the 1,2-diamino-3,6-diethenylcyclohex-4-ene derivative, which can be synthesized through methods like the ruthenium-catalyzed ring-closing metathesis. researchgate.net These functionalized analogs open up further possibilities for creating complex nitrogen-containing compounds.

The strategic importance of these scaffolds is underscored by their role in the total synthesis of complex natural products. The ability to rapidly build molecular complexity from a relatively simple starting material makes this compound and related structures highly attractive in the ongoing quest for efficient and elegant synthetic routes.

Compound Data

Below is a table summarizing some of the key properties of this compound and a related isomer.

| Property | This compound | cis-1,2-Divinylcyclohexane |

| Molecular Formula | C10H14 nih.gov | C10H16 nih.gov |

| Molecular Weight | 134.22 g/mol | 136.23 g/mol nih.gov |

| CAS Number | 14926822-8 nih.gov | 1004-84-8 nih.gov |

| Synonyms | 1,2-Divinylcyclohex-1-ene | (1S,2R)-1,2-bis(ethenyl)cyclohexane nih.gov |

Structure

3D Structure

Properties

CAS No. |

53081-66-6 |

|---|---|

Molecular Formula |

C10H14 |

Molecular Weight |

134.22 g/mol |

IUPAC Name |

1,2-bis(ethenyl)cyclohexene |

InChI |

InChI=1S/C10H14/c1-3-9-7-5-6-8-10(9)4-2/h3-4H,1-2,5-8H2 |

InChI Key |

GJFJVJVPASAWPR-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(CCCC1)C=C |

Origin of Product |

United States |

Advanced Reaction Mechanisms and Reactivity of 1,2 Diethenylcyclohex 1 Ene

Cycloaddition Reactions

Cycloaddition reactions are powerful, concerted processes that involve the formation of a cyclic molecule through the interaction of two or more unsaturated molecules or parts of the same molecule. slideshare.netlibretexts.org These reactions are characterized by a cyclic transition state and lead to the formation of two new sigma (σ) bonds at the expense of two pi (π) bonds. ucalgary.ca The reactivity of 1,2-Diethenylcyclohex-1-ene in these reactions is governed by the principles of orbital symmetry.

The Diels-Alder reaction is a cornerstone of organic synthesis, providing a reliable method for the construction of six-membered rings. wikipedia.org It is a thermally allowed [4+2] cycloaddition that occurs between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system). ucalgary.caorganic-chemistry.org The this compound scaffold contains conjugated diene systems, making it a suitable candidate for this transformation. The reaction is a concerted, single-step process, which imparts a high degree of stereospecificity and regioselectivity to the products. ucalgary.caoregonstate.edu The thermodynamic driving force for the reaction is the conversion of two weaker π-bonds into two new, stronger σ-bonds. ucalgary.ca

The feasibility and rate of a Diels-Alder reaction can be rationalized using Frontier Molecular Orbital (FMO) theory. mit.edu This theory posits that the dominant interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. organic-chemistry.orgmit.edu

In a "normal" electron-demand Diels-Alder reaction, the key interaction is between the HOMO of the electron-rich diene and the LUMO of the electron-poor dienophile. organic-chemistry.orgtotal-synthesis.com The reactivity is enhanced when the energy gap between these two frontier orbitals is small. mit.edu Consequently, the reaction of a diene like this compound is facilitated by:

Electron-donating groups (EDGs) on the diene, which raise the energy of its HOMO. ucalgary.ca

Electron-withdrawing groups (EWGs) on the dienophile, which lower the energy of its LUMO. ucalgary.caorganic-chemistry.org

Conversely, in an "inverse electron-demand" Diels-Alder reaction, the roles are reversed. This involves the interaction between the LUMO of an electron-poor diene and the HOMO of an electron-rich dienophile. wikipedia.orgorganic-chemistry.org

The interaction between the diene's HOMO and the dienophile's LUMO must be symmetry-allowed, meaning the overlapping lobes of the orbitals must have the same phase for constructive bonding to occur. youtube.comstereoelectronics.org

| Reaction Type | Diene Substituent | Dienophile Substituent | Primary FMO Interaction | HOMO-LUMO Gap |

|---|---|---|---|---|

| Normal Electron Demand | Electron-Donating (e.g., -OR, -NR₂) | Electron-Withdrawing (e.g., -CHO, -CN) | HOMO(diene) - LUMO(dienophile) | Small |

| Inverse Electron Demand | Electron-Withdrawing | Electron-Donating | LUMO(diene) - HOMO(dienophile) | Small |

A significant advantage of the Diels-Alder reaction is its high degree of stereochemical control. The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. ucalgary.calibretexts.org

Dienophile Stereochemistry: If the substituents on the dienophile are cis, they will remain cis in the resulting cyclohexene (B86901) ring. If they are trans, they will be trans in the product. libretexts.orgmasterorganicchemistry.com

Diene Stereochemistry: The relative configuration of substituents on the diene is also retained in the adduct. youtube.comlibretexts.org

For a diene to react, it must adopt an s-cis conformation (where the double bonds are on the same side of the single bond connecting them). ucalgary.calibretexts.org Cyclic dienes, which are locked in an s-cis conformation, are often highly reactive. stereoelectronics.org

When a cyclic diene reacts with a dienophile, two diastereomeric products are possible: endo and exo. The endo product is typically favored under kinetic control. organic-chemistry.orgvanderbilt.edu This preference, known as the Alder Endo Rule , is attributed to "secondary orbital interactions" where the π-system of the substituent on the dienophile can overlap with the developing π-bond in the diene at the transition state, providing additional stabilization. wikipedia.orgstereoelectronics.org The exo product, being sterically less hindered, is generally the thermodynamically more stable product. wikipedia.org

| Reactant Feature | Stereochemical Principle | Favored Product (Kinetic Control) |

|---|---|---|

| Cis-dienophile | Stereospecificity | Cis-substituted product |

| Trans-dienophile | Stereospecificity | Trans-substituted product |

| Cyclic Diene | Alder Endo Rule | Endo adduct |

The 1,3-dipolar cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile to create a five-membered heterocyclic ring. wikipedia.org This reaction, sometimes referred to as the Huisgen cycloaddition, is a versatile method for synthesizing a wide variety of five-membered heterocycles. wikipedia.orgorganic-chemistry.org The vinyl groups of this compound can serve as potent dipolarophiles in this transformation.

The reaction is a concerted, stereoconservative pericyclic process, classified under the Woodward-Hoffmann rules as a [π4s + π2s] cycloaddition, similar to the Diels-Alder reaction. organic-chemistry.org The 1,3-dipole is a molecule with 4 π-electrons delocalized over three atoms, possessing at least one resonance structure that shows charge separation. organic-chemistry.orgyoutube.com Common examples of 1,3-dipoles include azides, nitrile oxides, and carbonyl ylides. wikipedia.orgyoutube.com The dipolarophile is typically an alkene or alkyne. wikipedia.org

When the vinyl moieties of this compound act as the dipolarophile, the reaction proceeds to form a five-membered ring fused to the cyclohexene backbone. The stereochemistry of the alkene is retained in the product due to the concerted nature of the mechanism. wikipedia.org

[2+2] cycloadditions involve the combination of two π-electron systems to form a four-membered cyclobutane ring. libretexts.org The feasibility of these reactions is strictly governed by orbital symmetry rules.

Thermal [2+2] Cycloadditions: A concerted, suprafacial-suprafacial [2+2] cycloaddition is thermally forbidden by the Woodward-Hoffmann rules. slideshare.net This is because the HOMO of one alkene and the LUMO of the other have mismatched symmetry, preventing constructive orbital overlap in the transition state. slideshare.net

Photochemical [2+2] Cycloadditions: In contrast, photochemical [2+2] cycloadditions are symmetry-allowed. libretexts.orgyoutube.com Upon absorption of UV light, an electron in one alkene is promoted from its HOMO to its LUMO. youtube.com This excited state can then interact in a suprafacial-suprafacial manner with the LUMO of a ground-state alkene, leading to the formation of the cyclobutane ring. libretexts.org These reactions often proceed through a stepwise mechanism involving a diradical intermediate, which can allow for some loss of stereochemistry, although many reactions are still highly stereoselective. wikipedia.org

The vinyl groups of this compound can undergo both intermolecular [2+2] cycloadditions with other alkenes or intramolecularly to form bicyclic structures, primarily under photochemical conditions.

The ene reaction, also known as the Alder-ene reaction, is a pericyclic reaction involving an alkene that has an allylic hydrogen (the "ene") and a compound with a multiple bond, known as the "enophile". wikipedia.orgorganic-chemistry.org This process results in the formation of a new σ-bond, the migration of the ene double bond, and a 1,5-hydrogen shift. wikipedia.org

The this compound molecule contains several allylic hydrogens—both on the cyclohexene ring and on the vinyl groups—making it a potential substrate for ene reactions. The reaction can be thought of as a [σ2s + π2s + π2s] cycloaddition. wikipedia.org Ene reactions typically require high temperatures to overcome the significant activation energy associated with breaking the allylic C-H σ-bond. organic-chemistry.org However, the reaction can be catalyzed by Lewis acids, which can increase reaction rates and allow for lower temperatures. organic-chemistry.org

Regioselectivity and Diastereoselectivity in Cycloadditions

The reactivity of this compound in cycloaddition reactions, such as the Diels-Alder reaction, is governed by principles of regioselectivity and diastereoselectivity. As a conjugated diene system, it can react with various dienophiles. The substitution pattern on the cyclohexene ring influences the facial selectivity of the cycloaddition, leading to specific diastereomers.

In reactions with unsymmetrical dienophiles, the regioselectivity is determined by the electronic properties of both the diene and the dienophile. The vinyl groups of this compound can participate in different ways, potentially leading to a mixture of products. However, finely tuned catalyst systems, for instance those involving cobalt or rhodium, can promote high regioselectivity in cycloadditions between 1,3-dienes and alkynes. researchgate.net For example, a cyclic diene containing an endocyclic double bond, 1-vinylcyclohex-1-ene, which is structurally similar, has been shown to yield bicyclic products with high enantioselectivity. nih.gov The choice of catalyst and ligands is crucial in controlling which regioisomer is formed. researchgate.netnih.gov

The stereochemistry of the resulting cyclic products is also a key consideration. In Diels-Alder reactions, the "endo rule" often predicts the major diastereomer, although exceptions occur. The inherent chirality and strained conformations of cyclic dienes can lead to the formation of unique and stereochemically complex molecules. researchgate.netnih.gov

Table 1: Factors Influencing Selectivity in Cycloadditions of Dienes

| Factor | Influence on Regioselectivity | Influence on Diastereoselectivity |

|---|---|---|

| Catalyst System | Can favor one constitutional isomer over another. researchgate.netnih.gov | Can induce high enantioselectivity, favoring one enantiomer. nih.gov |

| Ligand Bite Angle | Small bite-angle ligands can favor [4+2] cycloaddition products. nih.gov | Chiral ligands are essential for enantiocontrol. nih.gov |

| Substrate Structure | Electronic and steric properties of substituents on the diene and dienophile direct the orientation of addition. | The inherent geometry of the cyclic diene can favor attack from a specific face (facial selectivity). |

| Reaction Conditions | Temperature and solvent can sometimes influence the ratio of kinetic versus thermodynamic products. | Not a primary determinant but can affect catalyst performance. |

Polymerization Behavior of this compound

The presence of two vinyl groups makes this compound a versatile monomer for polymerization, capable of forming various polymer architectures.

Addition Polymerization Mechanisms

This compound undergoes addition polymerization, a process where monomer molecules bond to each other without the loss of any atoms. libretexts.org This typically proceeds via a chain-growth mechanism involving three main steps: initiation, propagation, and termination. libretexts.org

Initiation: The process begins with an initiator, such as a free-radical species, which attacks one of the carbon-carbon double bonds of the monomer. libretexts.org This breaks the π bond and creates a new radical center on the monomer unit. libretexts.orglibretexts.org

Propagation: The newly formed radical monomer then attacks another monomer molecule, adding it to the growing polymer chain. This step repeats itself, rapidly increasing the length of the polymer chain. libretexts.orgyoutube.com

Termination: The growth of a polymer chain is halted when two free radicals react with each other, forming a stable covalent bond. libretexts.org The amount of initiator used can help control the average length of the polymer chains. youtube.com

This mechanism allows for the formation of long-chain polymers from vinyl monomers. libretexts.org

Stereoregular Polymerization (e.g., Isotactic vs. Atactic Architectures)

Stereoregular polymerization refers to the control of the stereochemistry of the polymer chain. For a polymer derived from this compound, the orientation of the cyclohexene ring relative to the polymer backbone can be ordered or random.

Isotactic: All the cyclic substituents are on the same side of the polymer chain.

Atactic: The cyclic substituents are randomly arranged along the chain.

The synthesis of stereoregular polymers, such as isotactic poly(1-butene), is typically achieved using specific catalysts like Ziegler-Natta or metallocene catalysts. These catalysts guide the incoming monomer to add to the growing chain with a specific orientation, leading to a highly ordered, crystalline structure. Isotactic poly(1-butene), for example, is a semi-crystalline polyolefin with attractive mechanical and physical properties. researchgate.net It is expected that similar catalyst systems could be employed to produce isotactic poly(this compound), which would likely exhibit enhanced thermal and mechanical properties compared to its atactic counterpart.

Copolymerization Strategies and Resulting Architectures

Copolymerization involves polymerizing two or more different monomers. This compound can be copolymerized with other monomers, such as ethylene or other cyclic olefins, to create polymers with tailored properties. rsc.org Metallocene catalysts are particularly effective for the copolymerization of ethene with sterically hindered or cyclic olefins. researchgate.net

Depending on the reactivity ratios of the monomers and the polymerization conditions, different copolymer architectures can be achieved:

Random Copolymers: Monomers are incorporated into the chain in a random sequence.

Alternating Copolymers: Monomers are incorporated in a regular, alternating sequence. Certain metallocene catalysts are known to produce highly alternating and stereoregular cycloolefin-co-ethylene polymers. researchgate.net

Block Copolymers: Long sequences of one monomer are followed by long sequences of another.

The incorporation of the bulky, cyclic this compound unit into a polymer chain, such as polyethylene, would be expected to increase the glass transition temperature (Tg) of the resulting copolymer. rsc.org

Cross-linking and Polymer Network Formation

The polymer chains formed from this compound contain pendant vinyl groups (one from each monomer unit that did not participate in the main chain formation). These pendant double bonds are available for subsequent reactions, making them ideal sites for cross-linking. Cross-linking connects the individual polymer chains to form a three-dimensional polymer network. researchgate.net

A common and efficient method for cross-linking is the thiol-ene reaction. elsevierpure.com This reaction involves the addition of a thiol group across a double bond, often initiated by UV light in the presence of a photoinitiator. elsevierpure.comnih.gov By using multifunctional thiol compounds, extensive networks can be formed, transforming the thermoplastic polymer into a thermoset material with enhanced mechanical strength and thermal stability. nih.gov This strategy is used to create materials ranging from soft hydrogels to rigid thermosets. nih.govnsf.gov The formation of diene cross-links has been observed in polyethylenes, significantly improving their mechanical properties. iaea.org

Table 2: Overview of Polymerization Behavior

| Polymerization Type | Mechanism/Strategy | Resulting Architecture | Key Features |

|---|---|---|---|

| Homopolymerization | Addition Polymerization (Free Radical) libretexts.orglibretexts.org | Linear or Branched Chains | Each monomer unit retains a pendant vinyl group. |

| Stereoregular Polymerization | Ziegler-Natta or Metallocene Catalysis | Isotactic or Syndiotactic Chains | Ordered structure, likely leading to higher crystallinity and melting point. |

| Copolymerization | Metallocene Catalysis with comonomers (e.g., ethene) researchgate.net | Random, Alternating, or Block Copolymers | Properties can be tuned by adjusting comonomer type and ratio. rsc.org |

| Network Formation | Thiol-ene reaction on pendant vinyl groups elsevierpure.com | Cross-linked 3D Network | Creates thermoset materials with increased rigidity and thermal stability. nih.gov |

Other Transformation Reactions

Beyond cycloadditions and polymerization, the double bonds in this compound are susceptible to a variety of other chemical transformations characteristic of alkenes. These include:

Hydrogenation: The double bonds can be reduced to single bonds by reaction with hydrogen gas in the presence of a metal catalyst (e.g., Palladium, Platinum, Nickel). This would convert this compound to 1,2-diethylcyclohexane.

Halogenation: Electrophilic addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bonds would occur readily.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would proceed, likely following Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogens and the halide adds to the more substituted carbon, leading to the formation of a stable carbocation intermediate. youtube.comyoutube.com In conjugated systems, both 1,2- and 1,4-addition products can be formed. youtube.comyoutube.com

Bromination: The reaction with brominating agents can be used to functionalize the molecule, for example, producing bis(bromomethyl) derivatives which can serve as precursors for further reactions. researchgate.net

These reactions provide pathways to a wide range of functionalized cyclohexene and cyclohexane derivatives.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-vinylcyclohex-1-ene |

| Poly(this compound) |

| Poly(1-butene) |

| Ethylene |

| Polyethylene |

| 1,2-diethylcyclohexane |

| Bromine |

| Chlorine |

| Hydrogen Bromide |

Catalytic Transformations of Diethenylcyclohexene Derivatives

The conjugated diene system of this compound and its derivatives is amenable to a variety of catalytic transformations, including hydrogenation, oxidation, and metathesis reactions. These processes are crucial for the selective modification of the molecule's unsaturation.

Catalytic Hydrogenation: The addition of hydrogen across the double bonds of this compound can be achieved using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. libretexts.orgtcichemicals.comlibretexts.org The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. The degree of hydrogenation can be controlled by careful selection of the catalyst, reaction time, and pressure, allowing for the selective reduction of one or both ethenyl groups, as well as the endocyclic double bond. For instance, milder conditions might favor the reduction of the exocyclic double bonds, preserving the cyclohexene ring.

Catalytic Oxidation: The oxidation of the double bonds in cyclohexene derivatives can lead to the formation of epoxides, diols, or other oxygenated products. icm.edu.plmdpi.com For cyclohexene itself, oxidation with hydrogen peroxide catalyzed by vanadium-based polyoxometalates can yield cyclohexene oxide with high selectivity. icm.edu.pl Aerobic oxidation of cyclohexene using catalysts like TiZrCo can produce 2-cyclohexen-1-one. mdpi.com While specific data for this compound is limited, it is expected to undergo similar transformations, with the potential for selective oxidation of either the endocyclic or exocyclic double bonds depending on the catalytic system employed.

Ring-Closing Metathesis (RCM): The two vinyl groups in this compound make it a potential substrate for ring-closing metathesis, a powerful reaction for the formation of cyclic compounds. organic-chemistry.orgwikipedia.org This intramolecular reaction, typically catalyzed by ruthenium-based catalysts like Grubbs' or Hoveyda-Grubbs catalysts, would lead to the formation of a new ring fused to the existing cyclohexene core, with the extrusion of ethylene. wikipedia.orgnih.gov The efficiency and stereoselectivity of the RCM reaction are influenced by the specific catalyst used, the reaction temperature, and the concentration. nih.gov

Table 1: Overview of Potential Catalytic Transformations

| Transformation | Catalyst Example(s) | Potential Product(s) | Key Considerations |

| Hydrogenation | Pd/C, PtO₂, Raney Ni | Ethylcyclohexane, Diethylcyclohexane, Diethylcyclohexene | Control of reaction conditions for selective reduction. |

| Oxidation | Vanadium-based polyoxometalates, TiZrCo | Epoxides, Diols, Ketones | Catalyst choice determines the type of oxygenated product. |

| Ring-Closing Metathesis | Grubbs' Catalysts, Hoveyda-Grubbs Catalysts | Fused bicyclic systems | Catalyst selection and reaction conditions influence yield and stereoselectivity. |

Electrophilic and Nucleophilic Addition Reactions to the Alkenyl Moieties (e.g., 1,2- and 1,4-additions to conjugated dienes)

The conjugated diene system of this compound is susceptible to attack by both electrophiles and nucleophiles, leading to a variety of addition products. The regioselectivity of these reactions, particularly the competition between 1,2- and 1,4-addition, is a key feature of its reactivity.

Electrophilic Addition: The reaction of this compound with electrophiles, such as hydrogen halides (HBr, HCl) and halogens (Br₂), proceeds through the formation of a resonance-stabilized allylic carbocation intermediate. libretexts.orgmasterorganicchemistry.com This intermediate can be attacked by the nucleophile at two different positions, leading to a mixture of 1,2- and 1,4-addition products.

The ratio of these products is often dependent on the reaction temperature. At lower temperatures, the reaction is under kinetic control, favoring the faster-forming 1,2-adduct. At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-adduct predominates. libretexts.org For example, the addition of HBr to 1,3-butadiene at 0°C yields a majority of the 1,2-addition product, while at 40°C, the 1,4-addition product is the major component. libretexts.org

Table 2: Expected Products from Electrophilic Addition to this compound

| Reagent | Expected 1,2-Addition Product | Expected 1,4-Addition Product |

| HBr | 1-(1-Bromoethyl)-2-ethenylcyclohex-1-ene | 1-Bromo-2-(ethylidene)cyclohexane |

| Br₂ | 1,2-Bis(1,2-dibromoethyl)cyclohex-1-ene | 1,4-Dibromo-2,3-diethylidenecyclohexane |

Nucleophilic Addition: Nucleophilic addition to the conjugated system of this compound typically requires the presence of an activating group or occurs with strong nucleophiles. Organolithium reagents, for instance, are potent nucleophiles that can add to carbon-carbon double bonds. wikipedia.org In the context of conjugated systems, the regioselectivity of nucleophilic addition can also lead to 1,2- and 1,4-adducts. The choice of nucleophile and reaction conditions can influence the outcome. For α,β-unsaturated carbonyl compounds, which share some electronic similarities with conjugated dienes, hard nucleophiles tend to favor 1,2-addition, while softer nucleophiles often lead to 1,4-addition.

Theoretical and Computational Investigations of 1,2 Diethenylcyclohex 1 Ene

Quantum Chemical Approaches

Quantum chemical methods are founded on the principles of quantum mechanics and are used to calculate the electronic structure and properties of molecules. These ab initio (from first principles) and density functional theory (DFT) methods provide a detailed picture of electron distribution and orbital interactions.

Electronic structure calculations are fundamental to understanding the intrinsic properties of 1,2-diethenylcyclohex-1-ene. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing information on the molecule's geometry, energy, and electronic properties.

DFT methods, such as the widely used B3LYP functional, combined with a basis set like 6-31G(d,p), offer a balance between computational cost and accuracy for organic molecules. nih.gov Such a calculation for this compound would begin by optimizing the molecular geometry to find the lowest energy arrangement of atoms. This process identifies the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Ab initio methods, while typically more computationally demanding, can offer higher accuracy. These methods, like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), are often used to benchmark results obtained from DFT. For a molecule of this size, DFT calculations are generally the preferred approach for obtaining reliable geometric and electronic data. researchgate.net The output of these calculations provides the foundation for all further computational analysis.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a discrete energy level. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the π-system is composed of the double bond within the cyclohexene (B86901) ring and the two conjugated vinyl groups. This extended conjugation significantly influences the energy of the frontier orbitals. The HOMO is the orbital containing the highest-energy electrons and acts as the electron-donating orbital in reactions. Conversely, the LUMO is the lowest-energy empty orbital and acts as the electron-accepting orbital.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap indicates that the molecule can be more easily excited, suggesting higher reactivity and absorption of light at longer wavelengths. ulethbridge.ca The extended conjugation in this compound is expected to decrease its HOMO-LUMO gap compared to non-conjugated systems like simple cyclohexene. researchgate.netreddit.com Computational methods can precisely calculate the energies of these orbitals.

Table 1: Illustrative Frontier Orbital Energies for this compound (Calculated via DFT)

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.25 | Represents the π* anti-bonding orbital of the conjugated system. |

| HOMO | -5.80 | Represents the π bonding orbital of the conjugated system. |

| HOMO-LUMO Gap | 4.55 | Energy required for electronic excitation. |

The cyclohexene ring in this compound is not planar and adopts a half-chair conformation to minimize steric and torsional strain. The two vinyl substituents can be oriented in different spatial arrangements relative to the ring, leading to various conformers with different energies.

Computational methods can be used to explore the potential energy surface of the molecule, identifying stable conformers (local minima) and the energy barriers for interconversion. researchgate.net The primary conformations would involve the vinyl groups being in pseudo-equatorial or pseudo-axial positions. Due to steric hindrance, the conformer where the larger vinyl groups occupy pseudo-equatorial positions is generally expected to be more stable.

Energetic calculations can quantify the stability difference between these conformers. This involves calculating the total electronic energy of each optimized conformer. The conformer with the lowest energy is the most abundant at equilibrium.

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | Vinyl Group Orientations | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| A | Di-pseudo-equatorial | 0.00 | ~98% |

| B | Pseudo-axial / Pseudo-equatorial | 2.50 | ~2% |

| C | Di-pseudo-axial | > 5.00 | <0.1% |

Molecular Mechanics and Dynamics Simulations

While quantum methods are highly accurate, they are computationally intensive. For studying the dynamic behavior of molecules over time, molecular mechanics (MM) and molecular dynamics (MD) simulations are more suitable. These methods treat atoms as classical particles and use a force field—a set of parameters and equations—to describe the energy of the molecule as a function of its geometry.

For a novel molecule like this compound, a suitable force field would need to be developed or validated. Services like the Automated Topology Builder (ATB) can generate force field parameters for MD simulations. uq.edu.au

An MD simulation calculates the forces on each atom and uses Newton's laws of motion to simulate their movements over a period of time. This allows for the exploration of the molecule's conformational landscape, showing how it flexes, bends, and converts between different shapes at a given temperature. MD simulations can reveal the flexibility of the cyclohexene ring and the rotational freedom of the vinyl groups, providing a dynamic picture that complements the static view from quantum chemical calculations.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally.

The structure of this compound contains both a conjugated diene and a dienophile (the double bond of one of its own vinyl groups), making it a candidate for an intramolecular Diels-Alder reaction. masterorganicchemistry.com This pericyclic reaction would form a new six-membered ring, resulting in a bicyclic product.

Computational chemistry can be used to model this entire reaction pathway. longdom.org By performing a transition state search, the specific geometry of the molecule at the peak of the reaction energy barrier can be identified. This transition state (TS) structure represents the point of maximum energy along the reaction coordinate that connects the reactant and the product.

Frequency calculations are then performed on the TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms that moves the molecule from the reactant state to the product state. The energy difference between the reactant and the transition state is the activation energy (Ea) of the reaction, which determines the reaction rate.

Table 3: Calculated Energy Profile for a Hypothetical Intramolecular Diels-Alder Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound | 0.00 |

| Transition State (TS) | Bicyclic activated complex | +25.5 |

| Product | Tricyclic cycloadduct | -15.0 |

This analysis provides a complete energetic profile of the reaction, confirming its thermodynamic feasibility (negative reaction energy) and kinetic barrier (activation energy).

Activation Energy Calculations for Key Transformations

Activation energy (Ea) is a critical parameter in chemical kinetics, representing the minimum energy required for a reaction to occur. Computational methods, particularly Density Functional Theory (DFT), are frequently used to calculate the activation energies of various chemical transformations.

For this compound, a key potential transformation is an intramolecular electrocyclization, a type of pericyclic reaction. The process would involve the formation of a new single bond between the two vinyl groups, leading to a bicyclic product. To calculate the activation energy for this transformation, the following computational steps would be undertaken:

Geometry Optimization: The three-dimensional structures of the reactant (this compound) and the expected product are optimized to find their lowest energy conformations.

Transition State Search: A transition state (TS) structure, which is the highest energy point along the reaction pathway, is located. This is a crucial step, as the TS represents the energy barrier that must be overcome.

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures of the reactant, product, and transition state. A true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Calculation: The activation energy is then determined as the difference in energy between the transition state and the reactant.

The calculated activation energy provides a quantitative measure of the kinetic feasibility of the transformation. A lower activation energy suggests a faster reaction rate.

Table 1: Hypothetical Data for Activation Energy Calculation of this compound Electrocyclization

| Species | Optimized Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactant | -388.000 | 0.0 |

| Transition State | -387.950 | 31.4 |

| Product | -388.050 | -31.4 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of output from a computational study.

Computational Prediction of Reactivity and Selectivity Profiles

Beyond calculating activation energies for specific reactions, computational chemistry can also predict the general reactivity and selectivity of a molecule like this compound.

Reactivity Prediction:

The reactivity of this compound can be understood by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO Energy: A higher HOMO energy indicates that the molecule is a better electron donor, making it more susceptible to attack by electrophiles.

LUMO Energy: A lower LUMO energy suggests that the molecule is a better electron acceptor, making it more reactive towards nucleophiles.

Computational software can calculate the energies and visualize the shapes of these orbitals, providing a detailed picture of where the molecule is most likely to react.

Selectivity Prediction:

In reactions where multiple products are possible, computational methods can predict the selectivity (chemo-, regio-, and stereoselectivity). For instance, in a Diels-Alder reaction where this compound acts as a diene, it could potentially react to form different stereoisomers (e.g., endo vs. exo products).

To predict the selectivity, the transition states for all possible reaction pathways are calculated. The pathway with the lowest activation energy will be the kinetically favored one, and its corresponding product will be the major product.

For example, in a hypothetical Diels-Alder reaction with a dienophile, the activation energies for the endo and exo approaches would be calculated. The difference in these activation energies would determine the stereoselectivity of the reaction.

Table 2: Hypothetical Data for Predicting Stereoselectivity in a Diels-Alder Reaction

| Reaction Pathway | Activation Energy (kcal/mol) | Predicted Product Ratio |

| Endo Approach | 25.0 | 95% |

| Exo Approach | 27.0 | 5% |

Note: The data in this table is hypothetical and for illustrative purposes only.

By employing these computational techniques, a comprehensive understanding of the chemical behavior of this compound can be achieved, guiding experimental work and enabling the prediction of reaction outcomes with a reasonable degree of accuracy.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

There is no specific information available in the scientific literature detailing the use of 1,2-diethenylcyclohex-1-ene as a synthetic intermediate for the construction of complex molecular architectures. The Diels-Alder reaction, a powerful method for forming six-membered rings with controlled stereochemistry, is a theoretical possibility for this compound acting as a diene. wikipedia.org This type of reaction is widely used to introduce chemical complexity in the synthesis of natural products and new materials. wikipedia.org However, no documented examples of its application with this specific diene were found.

Role in the Development of Novel Polymeric Materials with Tailored Properties

No studies detailing the polymerization of this compound or the properties of the resulting polymeric materials could be located. While related compounds like diethynylarenes and other dienes are used to create polymers with specific thermal or electronic properties, there is no corresponding data for poly(this compound). mdpi.comresearchgate.net Research on analogous materials indicates that properties such as thermal stability and conductivity are linked to the structure of the polymer backbone, but this cannot be specifically detailed for the polymer of this compound without experimental data. researchgate.net

Stereocontrolled Synthesis via Diethenylcyclohexene Scaffolds

The concept of using a molecular scaffold to control the stereochemical outcome of a reaction is a fundamental principle in organic synthesis. The Diels-Alder reaction, for example, is inherently stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.org Furthermore, reactions involving cyclic dienes often show a preference for the endo product, providing another layer of stereocontrol. youtube.com However, there is no available research that specifically utilizes the this compound scaffold to direct stereocontrolled synthesis.

Q & A

Q. What interdisciplinary approaches integrate this compound into drug delivery systems?

- Methodological Answer :

- Lipid Nanoparticle Encapsulation : Formulate with PEG-lipids and characterize via dynamic light scattering (DLC) .

- In Vivo Tracking : Radiolabel with ¹⁴C for biodistribution studies in rodent models .

- Computational PK/PD Modeling : Use PK-Sim to predict clearance rates and tissue partitioning .

Data Presentation Guidelines

- Tables : Include error margins (SEM) and statistical significance (p-values) for all experimental results .

- Figures : Use vector graphics for reaction schemes and 3D molecular models rendered with PyMOL .

- Reproducibility : Archive raw data (e.g., NMR FID files) in repositories like Zenodo with DOI links .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.